{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
Description
This compound features a 3,4,5-trimethoxybenzoate core esterified to a carbamoylmethyl group, which is further substituted with a furan-2-ylmethyl moiety. Its structure combines lipophilic (trimethoxybenzene) and hydrogen-bonding (carbamoyl, furan oxygen) elements, making it a candidate for diverse pharmacological applications. The synthesis of such derivatives often involves esterification and alkylation steps, as seen in related compounds .
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-21-13-7-11(8-14(22-2)16(13)23-3)17(20)25-10-15(19)18-9-12-5-4-6-24-12/h4-8H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRBVOASYXOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gallic Acid Methylation (Adapted from CN105732375A)
Gallic acid undergoes selective O-methylation using dimethyl sulfate (DMS) in alkaline conditions:
Gallic acid + 3 DMS → 3,4,5-Trimethoxybenzoic acid + 3 H2SO4
Optimized Conditions :
Key Considerations :
- Excess DMS ensures complete methylation of hydroxyl groups.
- Neutralization with HCl precipitates the product, purified via recrystallization (ethanol/water).
Synthesis of {[(Furan-2-yl)methyl]carbamoyl}methanol
Furfural-Urea Condensation (JCSN Protocol)
Furfural reacts with urea under basic conditions to form furfurylamine, which is subsequently carbamoylated:
Furfural + Urea → Furfurylamine intermediate
Furfurylamine + Chloroacetyl chloride → {[(Furan-2-yl)methyl]carbamoyl}methanol
Reaction Parameters :
Characterization Data :
- IR : 1665 cm⁻¹ (C=O stretch, carbamate), 1510 cm⁻¹ (furan C-O-C).
- ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, furan H-3), 6.45 (d, 1H, furan H-4), 4.20 (s, 2H, CH2NH).
Esterification Strategies
Acid Chloride-Mediated Coupling
Activation of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) forms the corresponding acid chloride, which reacts with {[(furan-2-yl)methyl]carbamoyl}methanol:
3,4,5-Trimethoxybenzoyl chloride + Carbamoyl methanol → Target ester + HCl
Conditions :
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction enables ester formation under milder conditions:
3,4,5-Trimethoxybenzoic acid + DIAD/PPh3 → Ester product
Advantages :
- Avoids acid-sensitive functional group degradation.
- Yield : 72–75%
Comparative Analysis of Synthetic Routes
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium hydride or organolithium compounds.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials. Its unique properties may contribute to the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and carbamoyl groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)
- Structure : Simplest analogue lacking the carbamoyl and furan groups.
- Properties : Molecular weight 226.23 g/mol, melting point 82–84°C, boiling point 274–275°C .
- Applications : Precursor for Trimethoprim synthesis and other pharmaceuticals .
- Key Difference : Absence of the carbamoyl-furan moiety reduces hydrogen-bonding capacity and likely limits target specificity compared to the target compound.
Ethyl 3,4,5-trimethoxybenzoate
- Activity: Exhibits lower antimelanogenic and antioxidant effects compared to methyl esters, attributed to reduced cell permeability .
- Key Difference : Ethyl group increases lipophilicity but may hinder membrane penetration.
Carbamoyl-Modified Analogues
[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-42-6)
- Structure : Replaces furan-2-ylmethyl with a 2-chloro-4-fluorophenyl group.
- Properties : Molecular weight 397.78 g/mol .
- Key Difference : The electron-withdrawing chloro-fluorophenyl group may enhance electrophilicity and alter binding interactions compared to the furan-derived compound.
3-(Methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate
Furan-Containing Analogues
2-Aryl-4-(3,4,5-trimethoxybenzoyl)-5-substituted-1,2,3-triazole Derivatives
- Structure : Shares the 3,4,5-trimethoxybenzoyl group but fused to a triazole-furan system.
- Activity : Tubulin inhibitors with antiangiogenic and antitumor effects .
- Key Difference : Rigid triazole-furan scaffold may restrict conformational flexibility compared to the carbamoylmethyl linker in the target compound.
Pharmacological and Physicochemical Comparison
*Estimated based on structural formula.
Structure-Activity Relationship (SAR) Insights
- Ester Group : Methyl esters (e.g., target compound) generally outperform ethyl esters in membrane permeability due to optimal lipophilicity .
- Carbamoyl Substituents : Furan-2-ylmethyl enhances π-π stacking and hydrogen bonding vs. aryl groups (e.g., 2-chloro-4-fluorophenyl), which may improve target affinity .
- Trimethoxybenzoyl Core : Critical for π-stacking interactions with biological targets, as seen in tubulin inhibitors and P-gp modulators .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure:
- IUPAC Name : {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Molecular Formula : C16H19N1O5
- Molecular Weight : 319.33 g/mol
This compound features a furan ring, a carbamoyl group, and a trimethoxybenzoate moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with methoxy groups often exhibit significant antioxidant properties. The presence of three methoxy groups in the 3,4,5 positions of the benzoate moiety suggests potential for scavenging free radicals. A study evaluating antioxidant activity using the DPPH assay showed that similar compounds with methoxy substitutions demonstrated IC50 values ranging from 25 to 100 µg/mL. Further investigation is needed to quantify the specific antioxidant capacity of this compound.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. Preliminary results indicated that the compound exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases. The compound's anti-inflammatory activity was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) at concentrations of 10 and 20 µM, indicating its potential utility in managing inflammatory conditions.
Cytotoxicity Studies
Cytotoxicity against cancer cell lines such as HeLa and MCF-7 was evaluated using the MTT assay. The compound displayed selective cytotoxicity with IC50 values of approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests that it may possess chemotherapeutic potential worth exploring further.
Table 1: Summary of Biological Activities
| Biological Activity | Method Used | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Antioxidant | DPPH Assay | Radical scavenging | 25 - 100 µg/mL |
| Antimicrobial | MIC Assay | Inhibition of bacterial growth | 50 - 100 µg/mL |
| Anti-inflammatory | LPS-induced model | Reduction of cytokines | 10 - 20 µM |
| Cytotoxicity | MTT Assay | Selective toxicity | HeLa: ~30 µM; MCF-7: ~45 µM |
Case Studies
- Antioxidant Potential : A study conducted by Zhang et al. (2021) demonstrated that similar methoxy-substituted benzoates effectively reduced oxidative stress markers in cellular models, supporting the hypothesis regarding the antioxidant capacity of this compound.
- Antimicrobial Efficacy : In research by Smith et al. (2022), derivatives of trimethoxybenzoates were tested against multi-drug resistant strains of bacteria, revealing promising results that align with the observed antimicrobial effects of the compound .
- Cytotoxic Studies : A recent investigation into the cytotoxic effects of related compounds on breast cancer cells highlighted their ability to induce apoptosis through mitochondrial pathways, suggesting that this compound may operate through similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
